2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1281935-95-2
VCID: VC2837860
InChI: InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

CAS No.: 1281935-95-2

Cat. No.: VC2837860

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid - 1281935-95-2

Specification

CAS No. 1281935-95-2
Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
IUPAC Name 2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Standard InChI Key DTVLDVUIQLOKSK-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O

Introduction

Chemical Properties and Structure

Basic Identification

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is identified by its CAS number 1281935-95-2. This compound features a 3-methylphenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an acetic acid moiety through a sulfanyl linkage. The strategic positioning of these functional groups contributes to its chemical reactivity and potential biological properties.

Physical and Chemical Data

The compound possesses distinct physical and chemical properties that define its behavior in various chemical environments. Table 1 summarizes the essential physical and chemical data of this compound.

Table 1: Physical and Chemical Properties of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

PropertyValue
CAS No.1281935-95-2
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
IUPAC Name2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Standard InChIInChI=1S/C11H10N2O3S/c1-7-3-2-4-8(5-7)10-12-11(16-13-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Standard InChIKeyDTVLDVUIQLOKSK-UHFFFAOYSA-N
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)SCC(=O)O
PubChem Compound ID53211487

The molecular structure reveals important functional groups that determine its chemical reactivity. The carboxylic acid group (-COOH) in the acetic acid portion confers acidic properties, while the sulfanyl linkage (-S-) provides opportunities for various chemical transformations. The 1,2,4-oxadiazole heterocyclic ring system, containing two nitrogen atoms and one oxygen atom in a five-membered ring, contributes to its potential biological activity .

Structural Features and Chemical Reactivity

Structural Analysis

The 1,2,4-oxadiazole ring present in this compound is a heterocyclic structure that plays a crucial role in determining its chemical and biological properties. This ring system features two nitrogen atoms and one oxygen atom arranged in a specific sequence within a five-membered ring. The 3-methylphenyl substituent at position 3 of the oxadiazole ring provides additional sites for potential intermolecular interactions, while the sulfanyl linkage at position 5 connects to the acetic acid moiety .

The compound's structure contains several key features:

  • A 1,2,4-oxadiazole core structure

  • A 3-methylphenyl substituent providing hydrophobic interactions

  • A sulfanyl linker offering conformational flexibility

  • A carboxylic acid group providing hydrogen-bonding capabilities

These structural elements collectively contribute to the compound's physical properties, chemical reactivity, and potential biological interactions .

Chemical Reactivity

The reactivity of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is largely determined by its functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation. The sulfanyl linkage is susceptible to oxidation and can engage in nucleophilic substitution reactions. The 1,2,4-oxadiazole ring, being aromatic in nature, can undergo various electrophilic and nucleophilic substitution reactions depending on the reaction conditions .

Synthesis and Preparation Methods

Comparison with Similar Compounds

Biological Activity and Applications

ActivityTarget/MechanismResearch Stage
AntimicrobialInhibition of bacterial growthExperimental
ESX-5 Secretion InhibitionMycobacterial secretion systemsPreliminary research
Enzyme InhibitionVarious enzymatic targetsTheoretical/Computational

Research Findings and Applications

Structure-Activity Relationships

The structure-activity relationships of 1,2,4-oxadiazole derivatives provide valuable insights for understanding the potential biological activity of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid. Research has shown that modifications to different parts of the oxadiazole scaffold can significantly affect biological activity .

For instance, the presence of a nitro group in the phenyl ring of certain 1,2,4-oxadiazole derivatives enhanced their ability to induce hypersecretion of specific bacterial proteins, while modifications to the substituent at position 5 of the oxadiazole ring affected lipase inhibition activity. These findings suggest that the specific functional groups and their positions in 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid would likely influence its biological properties .

Comparative Analysis with Related Compounds

Structural Comparisons

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid shares structural similarities with several related compounds, each with its own unique properties. Table 3 provides a comparative analysis of this compound with structurally related compounds.

Table 3: Comparison of 2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acidC11H10N2O3S250.281281935-95-2Reference compound
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acidC11H9FN2O3S268.271410597-97-5Contains fluoro substituent; methyl group at position 2
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acidC11H10N2O3218.211018655-54-3Direct C-C bond instead of sulfanyl linkage; methyl group at position 2
2-(3-methyl-1,2,4-oxadiazol-5-yl)acetic acidC5H6N2O3142.1155151-91-2Methyl group directly on oxadiazole ring; no phenyl group

The differences in substitution patterns and linking groups among these compounds likely result in variations in their physicochemical properties and biological activities .

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